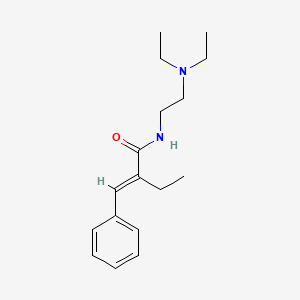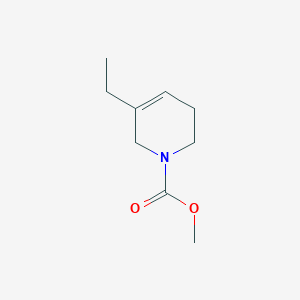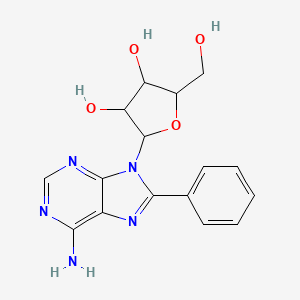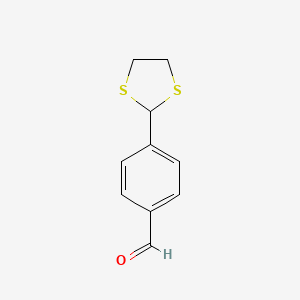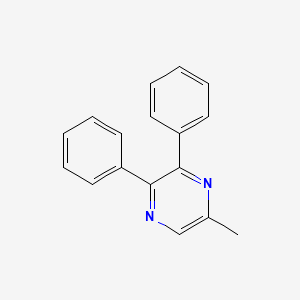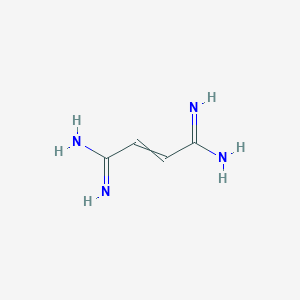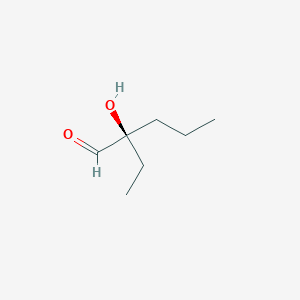
(2R)-2-Ethyl-2-hydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Ethyl-2-hydroxypentanal: is an organic compound with the molecular formula C7H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethyl-2-hydroxypentanal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by reduction of the resulting β-hydroxyaldehyde. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced separation techniques ensures the efficient production of the compound with high purity.
化学反応の分析
Types of Reactions: (2R)-2-Ethyl-2-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-2-oxopentanoic acid.
Reduction: Formation of 2-ethyl-2-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2R)-2-Ethyl-2-hydroxypentanal is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances.
作用機序
The mechanism by which (2R)-2-Ethyl-2-hydroxypentanal exerts its effects depends on its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing biological and chemical processes.
類似化合物との比較
(2S)-2-Ethyl-2-hydroxypentanal: The enantiomer of (2R)-2-Ethyl-2-hydroxypentanal.
2-Ethyl-2-hydroxyhexanal: A homologous compound with an additional carbon atom.
2-Methyl-2-hydroxypentanal: A structural isomer with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring enantiomerically pure substances.
特性
CAS番号 |
79563-64-7 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(2R)-2-ethyl-2-hydroxypentanal |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(9,4-2)6-8/h6,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChIキー |
KHBBWWSXSVLVTG-SSDOTTSWSA-N |
異性体SMILES |
CCC[C@](CC)(C=O)O |
正規SMILES |
CCCC(CC)(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
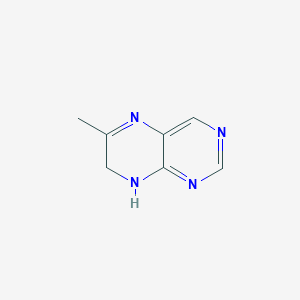

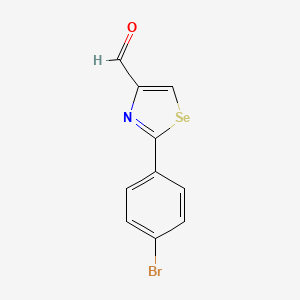
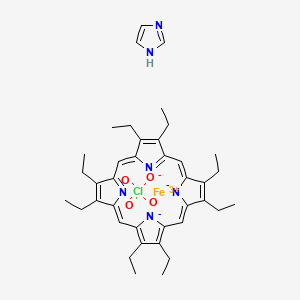

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
